2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core with a furan ring and an amino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide in an aqueous medium . This method is efficient and yields the desired compound under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form brominated derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, although specific examples for this compound are limited.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in dichloromethane at room temperature.
Substitution: Various nucleophiles can be used to substitute the amino or hydroxyl groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions include brominated derivatives, substituted chromenes, and other functionalized compounds depending on the reagents and conditions used.
Scientific Research Applications
2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The specific pathways involved depend on the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(furan-2-yl)-5,8-dimethyl-7-oxo-7,8-dihydro-4H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile
- 2-amino-4-(furan-2-yl)butane
- Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol derivatives
Uniqueness
2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromene core, coupled with the furan ring and amino group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10N2O3 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C14H10N2O3/c15-7-10-13(11-2-1-5-18-11)9-4-3-8(17)6-12(9)19-14(10)16/h1-6,13,17H,16H2 |
InChI Key |
GYLZMEMUWZEOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Origin of Product |
United States |
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